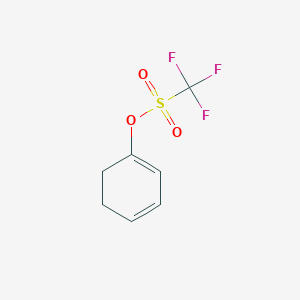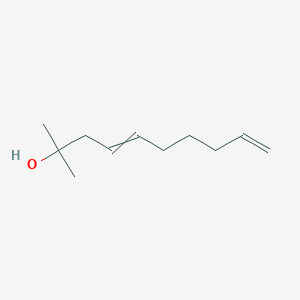
2-Methyldeca-4,9-dien-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-Methyldeca-4,9-dien-2-ol is an organic compound with the molecular formula C11H20O. It contains a hydroxyl group (-OH) and two double bonds, making it a tertiary alcohol. This compound is known for its unique structure, which includes a methyl group attached to the second carbon of a deca-4,9-diene chain .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methyldeca-4,9-dien-2-ol can be achieved through various organic reactions. One common method involves the use of elimination reactions to form the double bonds in the deca chain. The hydroxyl group is introduced through a nucleophilic substitution reaction .
Industrial Production Methods
Industrial production of this compound typically involves multi-step synthesis starting from readily available raw materials.
Chemical Reactions Analysis
Types of Reactions
2-Methyldeca-4,9-dien-2-ol undergoes various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form a ketone or aldehyde.
Reduction: The double bonds can be reduced to form a saturated alcohol.
Substitution: The hydroxyl group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Hydrogenation using palladium on carbon (Pd/C) as a catalyst.
Substitution: Reagents like thionyl chloride (SOCl2) for converting the hydroxyl group to a chloride.
Major Products Formed
Oxidation: Formation of 2-methyldeca-4,9-dien-2-one.
Reduction: Formation of 2-methyldecan-2-ol.
Substitution: Formation of 2-methyldeca-4,9-dien-2-chloride.
Scientific Research Applications
2-Methyldeca-4,9-dien-2-ol has various applications in scientific research:
Chemistry: Used as an intermediate in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug synthesis.
Industry: Utilized in the production of fragrances and flavoring agents due to its unique odor profile.
Mechanism of Action
The mechanism of action of 2-Methyldeca-4,9-dien-2-ol involves its interaction with molecular targets such as enzymes and receptors. The hydroxyl group can form hydrogen bonds with active sites of enzymes, influencing their activity. The double bonds in the compound can participate in various biochemical pathways, affecting cellular processes .
Comparison with Similar Compounds
Similar Compounds
2-Methyldeca-4,9-dien-1-ol: Similar structure but with the hydroxyl group on the first carbon.
2-Methyldeca-4,8-dien-2-ol: Similar structure but with double bonds at different positions.
2-Methyldeca-3,9-dien-2-ol: Similar structure but with the double bond at the third position.
Uniqueness
2-Methyldeca-4,9-dien-2-ol is unique due to its specific arrangement of double bonds and the position of the hydroxyl group. This unique structure imparts distinct chemical and physical properties, making it valuable in various applications .
Properties
CAS No. |
62509-11-9 |
|---|---|
Molecular Formula |
C11H20O |
Molecular Weight |
168.28 g/mol |
IUPAC Name |
2-methyldeca-4,9-dien-2-ol |
InChI |
InChI=1S/C11H20O/c1-4-5-6-7-8-9-10-11(2,3)12/h4,8-9,12H,1,5-7,10H2,2-3H3 |
InChI Key |
GXPPCPOPHLWDIA-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(CC=CCCCC=C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[1,4-Phenylenebis(oxy)]bis(tripropylsilane)](/img/structure/B14519847.png)
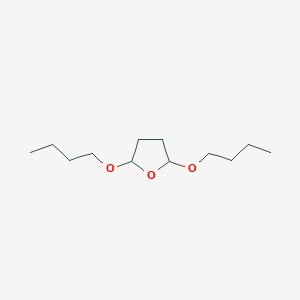
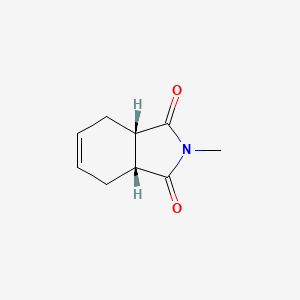
![N-(3-Chlorophenyl)-2-[(E)-phenyldiazenyl]-2-(2-phenylhydrazinylidene)acetamide](/img/structure/B14519871.png)
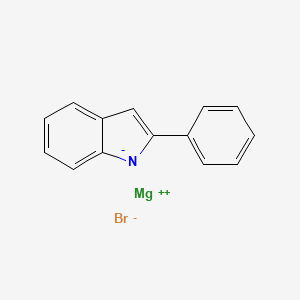

![1-[(4-Methylphenyl)methyl]-1,2-dihydropyridazine-3,6-dione](/img/structure/B14519894.png)
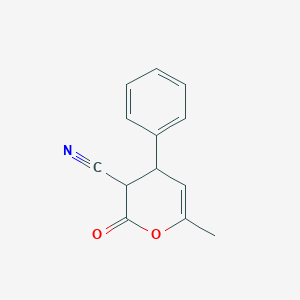
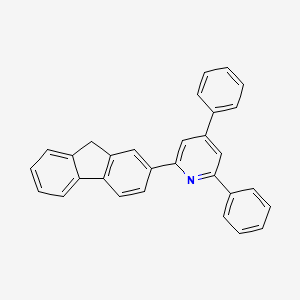
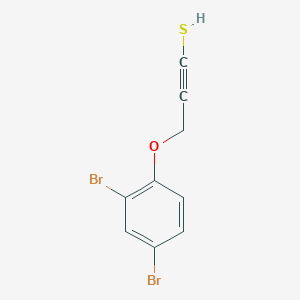
![3-[(6-Hydroxyhexyl)oxy]propanenitrile](/img/structure/B14519903.png)
![Acetic acid;[2-(7-hydroxyheptyl)cyclopenten-1-yl] acetate](/img/structure/B14519916.png)
![4-[2-(3-Fluorophenyl)hydrazinylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14519920.png)
